molecular formula C8H10N4OS B2676851 6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878065-94-2

6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2676851
CAS RN: 878065-94-2
M. Wt: 210.26
InChI Key: CNXWMVZWQIUZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of high pure Ticagrelor, an anti-platelet drug substance, involves N-alkylation of compound 6 and 7 with commercially available reagent/base like DBU, TEA and ethanol used as a solvent . Another study reported the synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted in several studies. For example, the characteristics of Five-amino-4,6-dichloro-2-(propylthio) pyrimidine (5ADCPP) were studied using vibrational spectroscopic techniques including spectroscopy in the FT-IR, FT-Raman, and UV-Visible ranges .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones involved directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 °C .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the characteristics of Five-amino-4,6-dichloro-2-(propylthio) pyrimidine (5ADCPP) were studied using various techniques .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of derivatives, including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized via a single-step condensation process. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, with structure-activity relationship discussions highlighting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Applications

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, incorporating them physically into polyurethane varnish and printing ink paste for surface coating. These compounds exhibited significant antimicrobial effects against various microbial strains, demonstrating their utility as antimicrobial additives (El‐Wahab et al., 2015).

Anticancer Agents and mTOR Inhibitors

The microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones was explored for their application as anticancer agents. One compound, in particular, showed significant anticancer activity through apoptosis and inhibition of mTOR, underscoring the therapeutic potential of these derivatives (Reddy et al., 2014).

Herbicidal Activity

A series of 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones demonstrated good inhibition activities against the root growth of Brassica napus and Echinochloa crus-galli, indicating their potential as novel herbicides (Luo et al., 2017).

Antimicrobial and Antibacterial Agents

Derivatives of 6-phenylpyrazolo[3,4-d]pyrimidin-4-ones were found to inhibit DNA polymerase III of Staphlococcus aureus and other Gram-positive bacteria. This discovery presents a new class of antimicrobials with promising activities against these bacteria, highlighting the potential medical applications of these compounds (Ali et al., 2003).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, Ticagrelor is a platelet inhibitor with the chemical name (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5 (propylthio)-3H-[1,2,3]-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol .

Safety and Hazards

The safety data sheet for a similar compound, 5-nitro-2-(propylthio)pyriMdine-4,6-diol, provides information on its safety and hazards. It advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

The future directions for the study of these compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine could be investigated .

properties

IUPAC Name

6-propylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-2-3-14-8-10-6-5(4-9-12-6)7(13)11-8/h4H,2-3H2,1H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXWMVZWQIUZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.